molecular formula C12H5Cl5O B1596621 2,3',4,4',5-Pentachlorodiphenyl ether CAS No. 60123-65-1

2,3',4,4',5-Pentachlorodiphenyl ether

Cat. No. B1596621
CAS RN: 60123-65-1
M. Wt: 342.4 g/mol
InChI Key: NRAVUGAGYOBXIG-UHFFFAOYSA-N
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Description

2,3’,4,4’,5-Pentachlorodiphenyl ether is a chemical compound with the CAS number 60123-65-1 . It is used as a certified reference material .


Molecular Structure Analysis

The molecular formula of 2,3’,4,4’,5-Pentachlorodiphenyl ether is C12H5Cl5O . It has an average mass of 342.432 Da and a monoisotopic mass of 339.878296 Da .


Physical And Chemical Properties Analysis

2,3’,4,4’,5-Pentachlorodiphenyl ether has a density of 1.6±0.1 g/cm3, a boiling point of 365.1±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . Its enthalpy of vaporization is 58.7±3.0 kJ/mol, and it has a flash point of 129.8±28.0 °C . The compound has a molar refractivity of 77.2±0.3 cm3 .

Scientific Research Applications

Identification and Quantification in Commercial Products

  • 2,3',4,4',5-Pentachlorodiphenyl ether has been identified and quantified in commercial flame-retardant products like Bromkal 70-5DE. Gas chromatography was used to determine its presence along with other congeners in these products (Sjödin et al., 1998).

Toxicological Significance in Aquatic Life

  • Studies have shown that polychlorinated diphenyl ethers (PCDEs), including the 2,3',4,4',5-Pentachlorodiphenyl ether, are present in aquatic environments and can have toxic effects on fish, such as early life-stage mortalities in species like Japanese medaka (Metcalfe et al., 1997).

Impact on Mammalian Thyroid Hormone Levels

  • The effects of maternal exposure to chlorinated diphenyl ethers, including 2,3',4,4',5-Pentachlorodiphenyl ether, have been investigated on thyroid hormone concentrations in both maternal and juvenile rats, demonstrating potential endocrine-disrupting effects (Rosiak et al., 1997).

Degradation and Formation of Toxic By-products

  • Research has explored the degradation of similar compounds in chlorinated water, which could have implications for understanding the environmental degradation pathways of 2,3',4,4',5-Pentachlorodiphenyl ether (Canosa et al., 2005).

Neurotoxicity Studies

  • Studies on polychlorinated diphenyl ether congeners, including the 2,3',4,4',5-Pentachlorodiphenyl ether, have investigated their effects on neuronal calcium homeostasis and protein kinase C translocation in vitro, providing insights into potential neurotoxic effects (Kodavanti et al., 1996).

Photodecomposition and Environmental Fate

  • Research on the photoreactions and photodecomposition of chlorinated diphenyl ethers, including 2,3',4,4',5-Pentachlorodiphenyl ether, helps in understanding their environmental fate and the formation of by-products under exposure to light (Choudhry et al., 1977).

Exposure in Occupational Settings

  • The presence of 2,3',4,4',5-Pentachlorodiphenyl ether and other congeners has been studied in blood samples from workers in specific industries, highlighting potential occupational exposures and health risks (Sjödin et al., 1999).

Isolation and Characterization in Industrial By-products

  • Techniques for isolating and characterizing hydroxynonachlorodiphenyl ethers and other related compounds from industrial by-products like pentachlorophenol have been developed, aiding in the detection and analysis of such compounds in the environment (Deinzer et al., 1978; Deinzer et al., 1979).

Safety And Hazards

2,3’,4,4’,5-Pentachlorodiphenyl ether is harmful if swallowed, absorbed through the skin, or inhaled . It is irritating to the skin and eyes and may cause kidney and liver damage . It is also a possible cancer hazard . Safety measures include using personal protective equipment, ensuring good ventilation, and avoiding contact with skin and eyes .

properties

IUPAC Name

1,2,4-trichloro-5-(3,4-dichlorophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl5O/c13-7-2-1-6(3-8(7)14)18-12-5-10(16)9(15)4-11(12)17/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRAVUGAGYOBXIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=CC(=C(C=C2Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10208873
Record name 2,3',4,4',5-Pentachlorodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10208873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3',4,4',5-Pentachlorodiphenyl ether

CAS RN

60123-65-1
Record name PCDE 118
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60123-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3',4,4',5-Pentachlorodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060123651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3',4,4',5-Pentachlorodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10208873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3',4,4',5-PENTACHLORODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UIA7U28HF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
M Becker, T Phillips, S Safe - Toxicological & Environmental …, 1991 - Taylor & Francis

Polychlorinated diphenyl ethers (PCDEs) have been identified as by‐products formed in the synthesis of chlorinated phenols. Analytical surveys have shown that PCDE residues …

Number of citations: 86 www.tandfonline.com
GG Choudhry, G Sundstrom, LO Ruzo… - Journal of Agricultural …, 1977 - ACS Publications
The photoreactions of a series of chlorinated diphenyl ethers at wavelengths around 300 nm were investigated as to their photodecomposition rates and products formed. No significant …
Number of citations: 41 pubs.acs.org
K Rosiak, MH Li, SJ Degitz, DW Skalla, I Chu… - Toxicology, 1997 - Elsevier
Polychlorinated diphenyl ethers (PCDEs) are industrial byproducts found in many ecosystems at low levels. PCDEs are not markedly toxic to adult rodents, but their developmental …
Number of citations: 16 www.sciencedirect.com
CD Metcalfe, TL Metcalfe, JA Cormier… - … and Chemistry: An …, 1997 - Wiley Online Library
Polychlorinated diphenyl ethers (PCDEs) are a group of compounds that resemble polychlorinated dibenzofurans in structure that have been detected at ppb concentrations in fish from …
Number of citations: 21 setac.onlinelibrary.wiley.com
PRS Kodavanti, TR Ward, JD McKinney… - Toxicology and applied …, 1996 - Elsevier
Our previous reports indicate thatortho-substituted non-coplanar polychlorinated biphenyl (PCB) congeners perturbed neuronal Ca 2+ -homeostasisin vitro,altered agonist-stimulated …
Number of citations: 56 www.sciencedirect.com
N Harper, L Howie, K Connor, L Arellano… - Toxicological …, 1993 - academic.oup.com
The dose-response effects of 2,2′,3,3′,4,5,5′,6,6′–,2,2′,3,3′,4,4′,5,6,6′-and 2,2′,3,3′,4,4′,5,5′,6-nonachlorodiphenyl ether (non-aCDE) and decachlorodiphenyl ether (…
Number of citations: 26 academic.oup.com
PJ Vuorinen, J Paasivirta, M Keinänen, J Kositinen… - Chemosphere, 1997 - Elsevier
Organochlorine concentrations in the muscle of female Baltic salmon (Salmo salar), ascending for spawning in the Simojoki River on the north-eastern coast of the Gulf of Bothnia from …
Number of citations: 76 www.sciencedirect.com
J Paasivirta, J Tarhanen, J Soikkeli - Chemosphere, 1986 - Elsevier
Analyses of aromatic chloroethers in salmon (Salmo salar), white-tailed eagle (Hailaetus albicilla) and fish liver oil have been performed by improved clean up method which separates …
Number of citations: 89 www.sciencedirect.com
TL Miller, DJ Lorusso, ML Walsh… - Journal of Toxicology …, 1983 - Taylor & Francis
The acute intraperitoneal LD50 values of various hydroxychlorodiphenyl ethers (HO‐ClxDPEs; x = 5–7) in mice have been determined. The acute toxicities observed were on the order …
Number of citations: 31 www.tandfonline.com
TL Miller, ML Deinzer - … and Environmental Health, Part A Current …, 1980 - Taylor & Francis
Effects of the chlorophenolic compounds‐hydroxynonachlorodiphenyl ethers (HO‐CI 9 ‐DPEs), contaminants (1–5%) of commercial pentachlorophenol preparations; 2‐hydroxy‐2’,4,4'‐…
Number of citations: 20 www.tandfonline.com

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